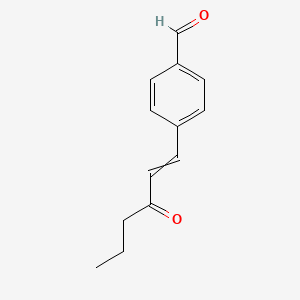

4-(3-Oxohex-1-en-1-yl)benzaldehyde

Description

4-(3-Oxohex-1-en-1-yl)benzaldehyde is an organic compound that features both an aldehyde and an enone functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.

Properties

CAS No. |

921206-21-5 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(3-oxohex-1-enyl)benzaldehyde |

InChI |

InChI=1S/C13H14O2/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-10H,2-3H2,1H3 |

InChI Key |

DCOPBWOEKIHEPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C=CC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxohex-1-en-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and a suitable ketone, such as 3-oxohexanal. This reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Oxohex-1-en-1-yl)benzaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a key consideration in industrial processes to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxohex-1-en-1-yl)benzaldehyde can undergo a variety of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The enone and aldehyde groups can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

Oxidation: 4-(3-Oxohex-1-en-1-yl)benzoic acid.

Reduction: 4-(3-Hydroxyhex-1-en-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Oxohex-1-en-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-(3-Oxohex-1-en-1-yl)benzaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Benzaldehyde: A simpler aromatic aldehyde with a single formyl group.

4-(3-Oxobut-1-en-1-yl)benzaldehyde: A similar compound with a shorter enone chain.

4-(3-Oxo-3-phenylprop-1-en-1-yl)benzaldehyde: A compound with a phenyl group attached to the enone chain.

Uniqueness

4-(3-Oxohex-1-en-1-yl)benzaldehyde is unique due to its longer enone chain, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(3-Oxohex-1-en-1-yl)benzaldehyde, a compound with a significant structural framework, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Properties

4-(3-Oxohex-1-en-1-yl)benzaldehyde is characterized by a benzaldehyde moiety linked to a 3-oxohex-1-enyl group. Its molecular formula is C_{13}H_{12}O_{2}, and it exhibits properties typical of aldehydes and ketones, which often contribute to their reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 4-(3-Oxohex-1-en-1-yl)benzaldehyde. For instance, derivatives containing the benzaldehyde structure have been shown to exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-Oxohex-1-en-1-yl)benzaldehyde | Staphylococcus aureus | 32 µg/mL |

| 4-Benzylidene oxazolones | Escherichia coli | 50 µg/mL |

| Cinnamic acid derivatives | Bacillus subtilis | 25 µg/mL |

The above table summarizes the MIC values for various compounds exhibiting antibacterial activity. The presence of the aldehyde group appears crucial in enhancing the interaction with bacterial cell walls, leading to effective inhibition.

Antioxidant Activity

The antioxidant potential of 4-(3-Oxohex-1-en-1-yl)benzaldehyde has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the compound's ability to neutralize free radicals.

Table 2: Antioxidant Activity Assay Results

| Compound Name | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 4-(3-Oxohex-1-en-1-yl)benzaldehyde | 45 | 40 |

| Vitamin C | 10 | 8 |

| BHA | 15 | 12 |

The results indicate that while 4-(3-Oxohex-1-en-1-yl)benzaldehyde has notable antioxidant activity, it is less potent than standard antioxidants like Vitamin C and BHA.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds similar to 4-(3-Oxohex-1-en-1-yl)benzaldehyde can inhibit key enzymes such as acetylcholinesterase (AChE). This property is particularly relevant for developing treatments for cognitive disorders.

Case Study: AChE Inhibition

In a study investigating the AChE inhibitory effects of various benzaldehyde derivatives, it was found that certain structural modifications significantly enhance enzyme inhibition. The compound exhibited an inhibition percentage of approximately 60% at a concentration of 300 µM , indicating its potential as a therapeutic agent for cognitive enhancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.